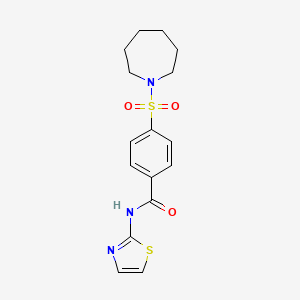

4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

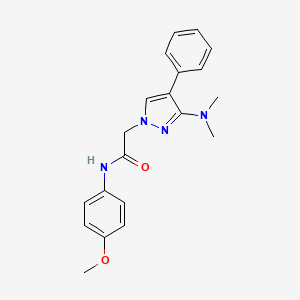

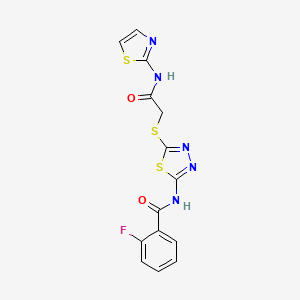

While specific synthesis methods for “4-(azepan-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide” are not available, similar compounds are often synthesized through a series of reactions involving the coupling of benzene derivatives with amides .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring attached to an amide functional group, with additional azepan and thiazol rings.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

One of the prominent areas of research involves the synthesis of novel compounds with potential biological activities. For instance, benzothiazole and thiazolidin-4-ones derivatives have been synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good antimicrobial activity against various bacteria and fungi. These findings indicate a potential application of the compound in developing new antimicrobial agents (Gilani et al., 2016).

Chemical Synthesis and Antimicrobial Agents

Another application is in the chemical synthesis of antimicrobial agents. For example, the synthesis of 2-phenylamino-thiazole derivatives has been explored, with some molecules demonstrating more potent effects than reference drugs against pathogenic strains. This suggests the potential of such compounds in creating effective antimicrobial therapies (Bikobo et al., 2017).

Antimicrobial and UV Protective Applications

Research has also been conducted on the synthesis of thiazole azodyes containing the sulfonamide moiety for applications in UV protection and antimicrobial treatment of cotton fabrics. The dyed-finished fabric samples displayed excellent fastness and effective UV protection and antibacterial properties, showcasing an industrial application of such compounds (Mohamed et al., 2020).

Green Synthesis of Antimicrobial Compounds

Moreover, green chemistry approaches have been applied in the synthesis of azo-1,3,4-thiadiazole derivatives with demonstrated antimicrobial activities. This not only highlights the compound's relevance in medical applications but also emphasizes the importance of sustainable methods in chemical synthesis (Shneshil et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c20-15(18-16-17-9-12-23-16)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOBTKGHWOFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)

![3-methoxy-N-methyl-N-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2425268.png)

![[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B2425269.png)

![N-(3,4-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2425270.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)